

An In-depth Technical Guide to the Chemical Properties of Monomethyl Succinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl succinate*

Cat. No.: *B1246346*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of monomethyl succinate. It includes quantitative data, detailed experimental protocols for its synthesis, and graphical representations of its chemical synthesis and workflow.

Chemical and Physical Properties

Monomethyl succinate, also known as 3-carbomethoxypropanoic acid, is the monoester of succinic acid and methanol.^{[1][2][3]} At room temperature, it exists as a white crystalline solid.^[4] It serves as an important intermediate in both organic and pharmaceutical synthesis.^{[1][4]}

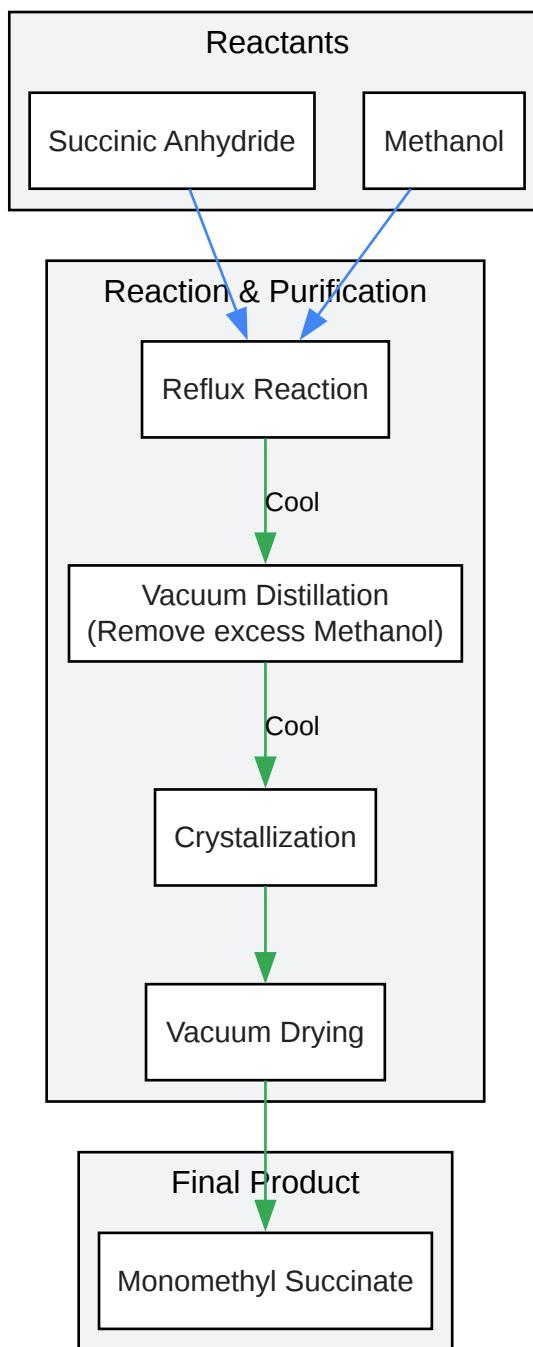
General and Physical Properties

The fundamental physical and chemical properties of monomethyl succinate are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O ₄	[2][4]
Molecular Weight	132.11 g/mol	[2][4]
Appearance	White to off-white crystalline solid/chunks	[2][4][5]
Melting Point	54-59 °C	[1][4]
Boiling Point	151 °C @ 20 mmHg	[1][5]
Density	1.21 g/cm ³	[4]
Solubility	Soluble in alcohols, ethers, and benzene; slightly soluble in water.	[1][4][5]
Acidity (pKa)	4.42 ± 0.17	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of monomethyl succinate.


Spectrum Type	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 3.71 (s, 3H, -OCH ₃), 2.71 (dd, 1H), 2.69 (dd, 1H), 2.65 (dd, 1H), 2.63 (dd, 1H). The two multiplets correspond to the two methylene groups (-CH ₂ CH ₂ -).	[6]
¹³ C NMR	(100 MHz, CDCl ₃): δ 178.75 (-COOH), 173.04 (-COOCH ₃), 52.40 (-OCH ₃), 29.33 (-CH ₂ -), 29.02 (-CH ₂ -).	[6]
IR	Spectra available, typically showing characteristic peaks for C=O stretching (from both carboxylic acid and ester), C-O stretching, and O-H stretching (from the carboxylic acid).	[2][7]
Mass Spec	GC-MS data is available, with the molecular ion peak and fragmentation patterns used for identification.	[2]

Chemical Synthesis

Monomethyl succinate is most commonly synthesized via the mono-esterification of succinic anhydride with methanol.[\[4\]](#) This reaction is efficient and results in high yields.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of monomethyl succinate from succinic anhydride and methanol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for monomethyl succinate.

Detailed Experimental Protocols

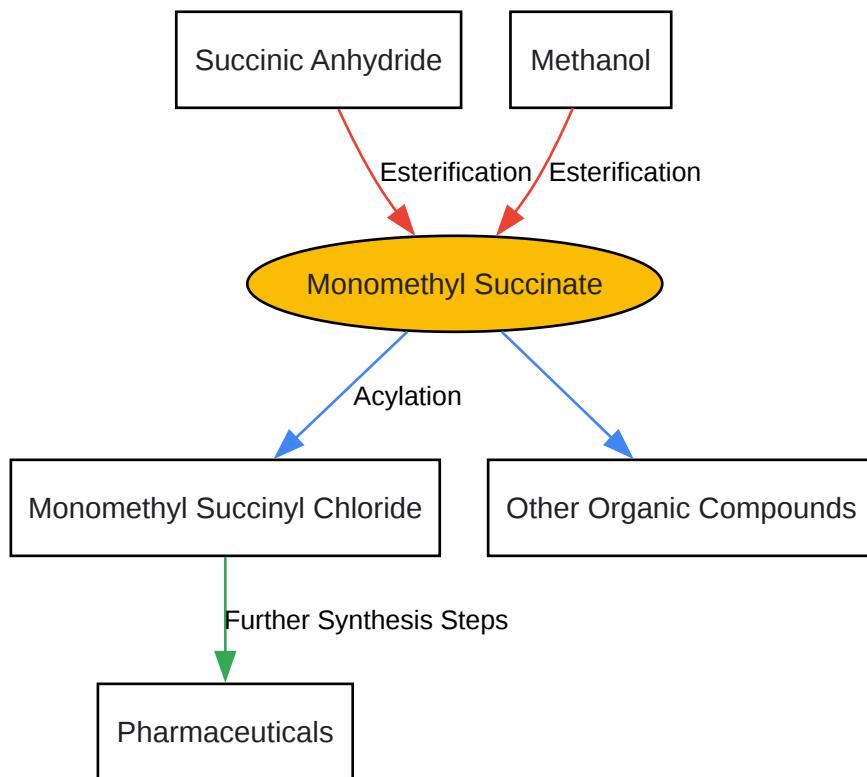
Two common laboratory-scale protocols for the synthesis of monomethyl succinate are detailed below.

Protocol 1: This protocol involves a simple reflux and crystallization.

- Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 400 g (4.0 mol) of succinic anhydride with 200 mL of anhydrous methanol.[4]
- Heating and Reflux: Heat the mixture. The reaction should be refluxed for approximately 35 minutes until the solution becomes homogeneous, indicating the consumption of the succinic anhydride.[4] Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.[4]
- Solvent Removal: After the reflux period, remove the excess methanol under reduced pressure.[4]
- Crystallization and Drying: Pour the hot reaction mixture into a large crystallizing dish and allow it to cool and solidify.[4] The resulting solid should be dried under a vacuum until a constant weight is achieved. This method typically yields 502-507g of monomethyl succinate (95-96% yield).[4]

Protocol 2: This protocol provides a slightly different approach with vigorous shaking.

- Reaction Setup: Combine 80.02 g (799.6 mmol) of succinic anhydride and 38.9 mL of dry methanol in a flask.[6]
- Heating: Heat the mixture at reflux using a steam bath while shaking vigorously. Continue until all the succinic anhydride has dissolved (approximately 18 minutes).[6]
- Reflux: Continue to heat the mixture at reflux for an additional 25 minutes.[6]
- Solvent Removal: Remove the excess methanol under reduced pressure.[6]
- Purification: Cool the residue in an ice bath to induce precipitation. Filter the white precipitate and triturate it with water.[6]


- Drying: Dry the solid under a vacuum until a constant weight is achieved. This method yields approximately 98.8 g (93.6% yield) of monomethyl succinate.[6]

Chemical Reactivity and Applications

Monomethyl succinate is a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and an ester group, allows for a variety of subsequent reactions.

Logical Relationship Diagram

The diagram below illustrates the role of monomethyl succinate as a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Monomethyl succinate as a key chemical intermediate.

One notable application is its conversion to mono-methyl succinyl chloride through an acylation reaction.[4] This derivative can then be used in Friedel-Crafts reactions for the synthesis of more complex molecules, including pharmaceutical precursors.[4]

Safety and Handling

Monomethyl succinate is considered an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information

Hazard Statement	Description	Reference(s)
H315	Causes skin irritation	[2][8]
H319	Causes serious eye irritation	[2][8]
H335	May cause respiratory irritation	[2]

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust.[9][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5][10]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash off immediately with soap and plenty of water.[9][10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 2. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Monomethyl succinate (HMDB0246492) [hmdb.ca]
- 4. Page loading... [guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Monomethyl Succinate | 3878-55-5 | TCI AMERICA [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Monomethyl Succinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246346#monomethyl-succinate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com